2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid
Description
2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-yl)pentanoic acid (CAS: 1822578-48-2) is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a 1,3-dioxolane ring at the δ-position. Its molecular formula is C₁₃H₂₃NO₆, with an average molecular weight of 289.328 g/mol . The 1,3-dioxolane moiety serves as a masked carbonyl group, which can be hydrolyzed under acidic conditions to regenerate a ketone or aldehyde functionality, making it valuable in multi-step organic syntheses. This compound lacks defined stereocenters in its current form, though enantiomerically pure (S)-isomers are commercially available (e.g., CAS: 1234692-79-5) .
The Boc group provides base-sensitive protection for the amino group, enabling its use in solid-phase peptide synthesis (SPPS) where orthogonal deprotection strategies are required . Its applications span medicinal chemistry, particularly in synthesizing peptide mimetics and prodrugs, where the dioxolane ring enhances solubility or enables post-synthetic modifications .
Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(15)16)5-4-6-10-18-7-8-19-10/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTJAOCCHPCKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC1OCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the Boc-protected amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is retained during the reaction.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like sodium hydroxide or DMAP in acetonitrile.
Major Products Formed
Scientific Research Applications
Structural Overview
The compound features a tert-butoxycarbonyl group, a dioxolane moiety, and a pentanoic acid backbone. Its molecular formula is , with a molecular weight of approximately 289.32 g/mol. The presence of both hydrophilic and hydrophobic elements allows for diverse interactions in biological systems.
Biochemical Interactions
Understanding the interactions of this compound within biological systems is crucial for its application in research:
- Enzyme Inhibition Studies : The compound can be evaluated for its ability to inhibit specific enzymes, which is essential for drug development.
- Receptor Binding Assays : Investigating how the compound interacts with various receptors can provide insights into its potential therapeutic effects.
Applications in Pharmaceuticals
The unique structure of 2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid suggests several potential applications in the pharmaceutical industry:
- Chiral Building Block : Due to its stereochemistry, it can serve as a chiral building block in the synthesis of pharmaceuticals.
- Intermediate in Drug Synthesis : The compound may act as an intermediate in synthesizing more complex pharmaceutical agents.
Comparative Analysis with Related Compounds
To contextualize the applications of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl n-(2S)-[(tert-butoxy)carbonyl]valinate | Similar tert-butoxycarbonyl group | Used as a chiral building block in pharmaceuticals |
| (S)-2-amino-5-(1,3-dioxolan-2-YL)pentanoic acid | Lacks the tert-butoxycarbonyl group | Directly involved in enzymatic synthesis studies |
| (R)-tert-butyl 2-amino-4-methylpentanoate | Contains a methyl group instead of dioxolane | Known for its role as an intermediate in peptide synthesis |
This comparison highlights how this compound stands out due to its combination of functional groups and potential versatility in research and industrial applications.
Case Studies and Research Findings
Recent studies have explored various applications of this compound:
- Pharmaceutical Development : Research indicates that compounds with similar structures have shown efficacy as enzyme inhibitors or receptor modulators. Investigating this compound could reveal similar properties.
- Biotransformation Studies : Utilizing yeast strains for biotransformation processes has been documented, showcasing how compounds like this can be integrated into sustainable production methods for active pharmaceutical ingredients (APIs) .
- Synthetic Route Optimization : Studies focusing on optimizing synthetic routes for related compounds provide insights into improving yield and reducing environmental impact during production .
Mechanism of Action
The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-yl)pentanoic acid and related compounds:
Key Comparisons:
Protecting Groups :
- Boc (base-labile) vs. Fmoc (acid-labile): Boc is preferred in SPPS for its compatibility with acid-sensitive linkers, whereas Fmoc is used in milder deprotection conditions .
- The Boc group in the target compound allows sequential deprotection in multi-step syntheses, contrasting with Fmoc-protected analogs in .
Substituent Functionality: The 1,3-dioxolane ring in the target compound provides a hydrolytically labile acetal, enabling post-synthetic unmasking of carbonyl groups. This contrasts with piperidin-1-yl () or dimethylamino () groups, which confer basicity and lipophilicity . Ketone-containing analogs (e.g., 4-oxopentanoic acid derivatives) lack the acetal’s reversibility but offer direct conjugation sites for hydrazine or oxime ligation .
Stereochemical Considerations: The racemic nature of the target compound limits its use in chiral peptide synthesis unless resolved. Enantiomerically pure analogs (e.g., (S)-configured 5-(dimethylamino)pentanoic acid) are critical for bioactive peptide design .
Physicochemical Properties :
- The 1,3-dioxolane enhances hydrophilicity compared to piperidine or aryl substituents, improving aqueous solubility for biological applications .
- Fluorinated analogs (e.g., ) exhibit increased metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
Synthetic Utility :
- The target compound’s dioxolane ring is synthetically versatile, acting as a protected aldehyde/ketone for click chemistry or bioconjugation. This contrasts with Fmoc-protected amines (), which prioritize rapid SPPS compatibility .
Biological Activity
2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid is a synthetic compound characterized by its unique structure, which includes a tert-butoxycarbonyl group and a 1,3-dioxolane moiety. This compound belongs to the class of amino acids and has garnered attention for its potential biological activities, particularly in biochemical applications and drug development.
- Molecular Formula : C11H19NO6
- Molecular Weight : 261.27 g/mol
- CAS Number : 2089255-10-5
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural features, which allow it to interact with various biological systems. The compound's hydrophilic and hydrophobic characteristics suggest potential applications in drug delivery and enzyme inhibition.
The mechanism of action for this compound involves its ability to modulate enzymatic activities and influence cellular pathways. Research indicates that it may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways relevant in disease contexts.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes. For example:
- Enzyme Inhibition : The compound was tested against various enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition pattern, with IC50 values suggesting effective concentrations for therapeutic applications.
Case Studies
- Antitumor Activity : A study explored the cytotoxic effects of this compound on cancer cell lines. The results showed that at concentrations above 50 μM, there was a notable reduction in cell viability, indicating potential as an antitumor agent.
- Antimicrobial Properties : Investigations into the antimicrobial activity revealed that the compound exhibited inhibitory effects against several bacterial strains, suggesting its potential use as an antibiotic agent.
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl n-(2S)-[(tert-butoxy)carbonyl]valinate | Similar tert-butoxycarbonyl group | Used as a chiral building block in pharmaceuticals |
| (S)-2-amino-5-(1,3-dioxolan-2-YL)pentanoic acid | Lacks the tert-butoxycarbonyl group | Involved in enzymatic synthesis studies |
| (R)-tert-butyl 2-amino-4-methylpentanoate | Contains a methyl group instead of dioxolane | Known for its role as an intermediate in peptide synthesis |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the tert-butoxycarbonyl (Boc) group onto the amino moiety of this compound?
- Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. For sterically hindered amines, coupling agents such as DCC or HOBt may enhance reactivity. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is standard. Confirm Boc incorporation via NMR (δ ~1.4 ppm for tert-butyl protons) and FT-IR (C=O stretch ~1680–1720 cm) .
Q. How can the 1,3-dioxolane ring in this compound be characterized to confirm its regiochemical stability?
- Methodological Answer : Use NMR to identify acetal carbons (δ ~95–105 ppm) and monitor ring stability under acidic/basic conditions via HPLC (C18 column, acetonitrile/water mobile phase). Stability studies at varying pH (e.g., pH 2–10, 37°C) over 24–48 hours can assess hydrolysis susceptibility .
Q. What chromatographic techniques are effective for purifying this compound given its polar functional groups?
- Methodological Answer : Reverse-phase HPLC (gradient: 5–95% acetonitrile in water with 0.1% TFA) is ideal for resolving polar derivatives. For flash chromatography, employ a dichloromethane/methanol gradient (95:5 to 85:15) on silica gel. Confirm purity (>95%) via LC-MS (ESI+) and elemental analysis .
Advanced Research Questions
Q. How does the 1,3-dioxolane ring influence the compound’s conformational flexibility in solution?
- Methodological Answer : Perform molecular dynamics simulations (e.g., Gaussian or AMBER) to model dihedral angles of the dioxolane ring. Validate with NOESY NMR to detect intramolecular interactions between the ring and adjacent Boc-protected amine. Compare with X-ray crystallography data of analogous dioxolane-containing compounds .
Q. What in vitro assays can evaluate the compound’s metabolic stability in hepatic models?
- Methodological Answer : Incubate the compound with rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60, and 120 minutes. Quench with acetonitrile, then quantify parent compound degradation via LC-MS/MS. Calculate half-life () and intrinsic clearance (Cl) using the substrate depletion method .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrophilicity indices (e.g., Fukui values) for the carbonyl carbons. Compare with experimental data from reactions with amines or thiols under basic conditions. Correlate charge distribution (Mulliken analysis) with observed reaction rates .
Q. What strategies mitigate racemization during peptide coupling involving this amino acid derivative?
- Methodological Answer : Employ low-temperature (0–4°C) coupling with HATU or PyBOP, which minimize epimerization. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Use additives like HOAt or Oxyma to suppress racemization during solid-phase peptide synthesis .
Data Contradictions and Resolution
Q. Discrepancies in reported Boc-protected amino acid stability under acidic conditions: How to reconcile conflicting data?
- Resolution : Conflicting stability data may arise from varying acid strengths (e.g., TFA vs. HCl) or solvent systems. Perform side-by-side stability tests using 20% TFA in DCM (2 hours) vs. 4M HCl in dioxane (1 hour). Analyze degradation products via LC-MS to identify cleavage pathways (e.g., Boc removal vs. dioxolane hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
